ethyl 2-[2-(benzenesulfonyl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate
Description
Ethyl 2-[2-(benzenesulfonyl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate is a functionalized thiophene derivative characterized by a cycloheptane-fused thiophene core. This compound features a benzenesulfonyl-substituted acetamido group at position 2 and an ethyl ester at position 2.
The benzenesulfonyl group likely enhances metabolic stability and modulates electronic properties, while the cyclohepta[b]thiophene core provides conformational rigidity. These features are critical for interactions with biological targets, such as enzymes or receptors, though specific pharmacological data for this compound remain unreported.
Properties
IUPAC Name |
ethyl 2-[[2-(benzenesulfonyl)acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5S2/c1-2-26-20(23)18-15-11-7-4-8-12-16(15)27-19(18)21-17(22)13-28(24,25)14-9-5-3-6-10-14/h3,5-6,9-10H,2,4,7-8,11-13H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSPTVNCLBTUNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-[2-(benzenesulfonyl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) to form thiophene derivatives . Another approach involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods: Industrial production of thiophene derivatives often employs large-scale organic synthesis techniques. These methods are optimized for
Biological Activity
Ethyl 2-[2-(benzenesulfonyl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound with notable potential in medicinal chemistry. Its unique structure combines a cycloheptathiophene framework with benzenesulfonyl and acetamido groups, which contribute to its diverse biological activities. This article will explore the compound's biological activity, including its anticancer properties, anti-inflammatory effects, and interactions with various biological targets.
Chemical Structure and Properties
- Molecular Formula : C20H23NO5S2
- Molecular Weight : Approximately 446.53 g/mol
- Structural Features : The compound features a cyclohepta[b]thiophene ring system that is known for its reactivity and ability to engage in various chemical transformations due to the presence of functional groups such as sulfonamides and amides .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties . Its structure may influence pathways related to apoptosis and cell proliferation , making it a candidate for further exploration in cancer therapeutics.
Case Studies and Findings
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Cell Line Studies : In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer). The IC50 values for some derivatives range from 23.2 to 49.9 μM, indicating moderate to high potency against tumor cells .
Compound IC50 (μM) Effect Compound A 23.2 Induces apoptosis Compound B 49.9 Induces necrosis - Mechanism of Action : Flow cytometry analysis revealed that treatment with this compound leads to G2/M-phase cell cycle arrest, suggesting that it interferes with the cell cycle progression of cancer cells .
- Animal Studies : In vivo studies have demonstrated improvements in hematological parameters in tumor-bearing mice treated with the compound, indicating potential benefits in mitigating chemotherapy-induced myelosuppression .
Anti-inflammatory and Antibacterial Effects
Beyond anticancer activity, compounds with similar structures have shown anti-inflammatory and antibacterial effects. The sulfonamide group is particularly known for enhancing biological activity due to its ability to interact with enzymes and receptors involved in inflammatory pathways.
- Anti-inflammatory Activity : Compounds related to this compound have been evaluated for their ability to inhibit pro-inflammatory cytokines in vitro.
- Antibacterial Activity : Some derivatives have demonstrated activity against bacterial strains, suggesting potential applications as antibacterial agents.
Comparative Analysis
To better understand the biological activity of this compound compared to similar compounds, the following table summarizes key features:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 2-acetamido-4-thiophenecarboxylate | Thiophene ring with acetamido group | Moderate anticancer activity |
| Ethyl 5-(benzenesulfonamido)-thiazole-4-carboxylate | Thiazole ring with sulfonamide | Antibacterial properties |
| Ethyl 4-amino-5-benzenesulfonamidothiazole | Thiazole with amino and sulfonamide groups | Focus on antibacterial applications |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of ethyl 2-[2-(benzenesulfonyl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate, highlighting variations in substituents, physicochemical properties, and bioactivity:
Key Observations:
Substituent Effects on Bioactivity: The 4-phenylpiperazine substituent in VIe confers antibacterial activity, likely via interactions with bacterial efflux pumps or membrane proteins . Cyanoacrylamido derivatives (e.g., 3a-3k) exhibit antioxidant and antimicrobial properties, attributed to radical scavenging (via cyano groups) and membrane disruption . The benzenesulfonyl group in the target compound may enhance lipophilicity and stability compared to nitro or cyano analogs, though direct activity comparisons are lacking.
Synthetic Yields and Conditions: Yields for cyclohepta[b]thiophene analogs range from 22% (Petasis reaction) to 75% (Knoevenagel condensation), depending on solvent, catalyst, and substituent reactivity . The target compound’s synthesis would likely require optimization of sulfonylation steps, as benzenesulfonyl groups can sterically hinder reactions.
Thermal Stability :
- Melting points for related compounds (120–180°C) suggest moderate thermal stability, influenced by hydrogen bonding (e.g., carboxamide in VIe ) and aromatic stacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
